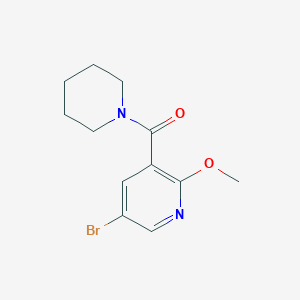
(5-Bromo-2-methoxypyridin-3-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-methoxypyridin-3-yl)(piperidin-1-yl)methanone: is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This particular compound features a bromine atom and a methoxy group on the pyridine ring, as well as a piperidinyl group attached to the carbonyl carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxypyridin-3-yl)(piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is to start with 2-methoxypyridine-3-carboxylic acid, which undergoes bromination to introduce the bromine atom at the 5-position. Subsequent reaction with piperidine under appropriate conditions leads to the formation of the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methoxypyridin-3-yl)(piperidin-1-yl)methanone: can undergo various types of chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromate or hypobromite.
Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different pyridine derivative.
Substitution: : The methoxy group can be substituted with other functional groups, and the piperidinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: : Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Bromates, hypobromites, and other oxidized derivatives.
Reduction: : Reduced pyridine derivatives without the bromine atom.
Substitution: : Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromo-2-methoxypyridin-3-yl)(piperidin-1-yl)methanone: has several applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: : Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: : Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: : Employed in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which (5-Bromo-2-methoxypyridin-3-yl)(piperidin-1-yl)methanone exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
(5-Bromo-2-methoxypyridin-3-yl)(piperidin-1-yl)methanone: can be compared to other similar compounds, such as:
5-Bromopyridine: : Similar structure but lacks the methoxy and piperidinyl groups.
2-Methoxypyridine: : Similar to the target compound but without the bromine atom and piperidinyl group.
Piperidine derivatives: : Compounds containing the piperidinyl group but lacking the pyridine core.
This compound .
Properties
IUPAC Name |
(5-bromo-2-methoxypyridin-3-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-17-11-10(7-9(13)8-14-11)12(16)15-5-3-2-4-6-15/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVAXYHOGVTHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
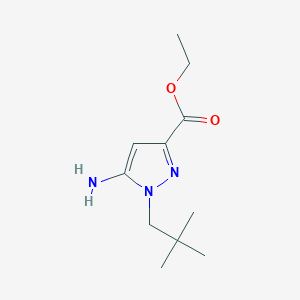
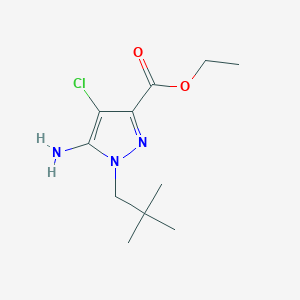
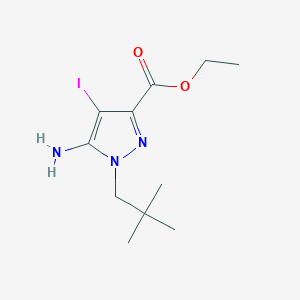
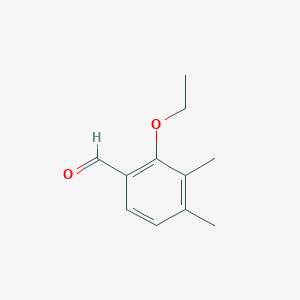
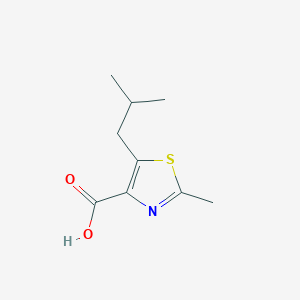
![7-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B7951071.png)
![6-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B7951076.png)
![5-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B7951084.png)
![5-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B7951087.png)
![4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine](/img/structure/B7951092.png)
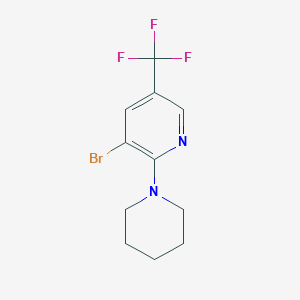
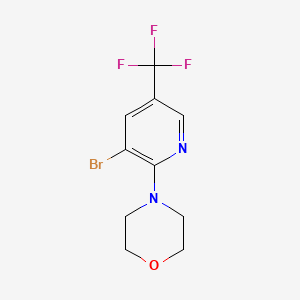
![6-Chloro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7951103.png)
![N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide](/img/structure/B7951115.png)
